N-[2-chloro-5-(1,3-dioxoisoindol-2-yl)phenyl]thiophene-2-carboxamide
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Overview
Description
N-[2-chloro-5-(1,3-dioxoisoindol-2-yl)phenyl]thiophene-2-carboxamide is a synthetic compound known for its potential applications in medicinal chemistry. This compound is characterized by the presence of a thiophene ring, a carboxamide group, and a phthalimide moiety, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(1,3-dioxoisoindol-2-yl)phenyl]thiophene-2-carboxamide typically involves multiple steps, including the formation of the thiophene ring, the introduction of the carboxamide group, and the attachment of the phthalimide moiety. One common synthetic route involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone.
Introduction of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction, typically using a reagent like N,N’-carbonyldiimidazole (CDI) in the presence of a base such as triethylamine.
Attachment of the Phthalimide Moiety: The phthalimide moiety is attached through a nucleophilic substitution reaction, using a reagent like potassium phthalimide in a suitable solvent such as acetonitrile
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-(1,3-dioxoisoindol-2-yl)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous ether or tetrahydrofuran.
Substitution: Amines, thiols; typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiophene derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[2-chloro-5-(1,3-dioxoisoindol-2-yl)phenyl]thiophene-2-carboxamide has been explored for various scientific research applications, including:
Medicinal Chemistry: As a potential antithrombotic agent, it has shown promise in inhibiting Factor Xa, a key enzyme in the coagulation cascade.
Biological Studies: It has been used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Chemical Biology: The compound has been utilized as a tool to probe biological pathways and mechanisms involving thiophene and phthalimide moieties.
Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(1,3-dioxoisoindol-2-yl)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. In the context of its antithrombotic activity, the compound acts as a direct inhibitor of Factor Xa. The thiophene ring and the phthalimide moiety play crucial roles in binding to the active site of Factor Xa, thereby preventing the conversion of prothrombin to thrombin and ultimately inhibiting blood clot formation .
Comparison with Similar Compounds
Similar Compounds
Rivaroxaban: Another Factor Xa inhibitor with a similar thiophene-carboxamide structure.
Apixaban: A structurally related compound with a different substitution pattern on the phenyl ring.
Edoxaban: Shares the thiophene ring but differs in the attached functional groups.
Uniqueness
N-[2-chloro-5-(1,3-dioxoisoindol-2-yl)phenyl]thiophene-2-carboxamide is unique due to its specific combination of the thiophene ring, carboxamide group, and phthalimide moiety, which contribute to its high potency and selectivity as a Factor Xa inhibitor. This unique structure allows for strong binding to the active site of Factor Xa, resulting in effective inhibition of the enzyme .
Properties
IUPAC Name |
N-[2-chloro-5-(1,3-dioxoisoindol-2-yl)phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClN2O3S/c20-14-8-7-11(10-15(14)21-17(23)16-6-3-9-26-16)22-18(24)12-4-1-2-5-13(12)19(22)25/h1-10H,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORRJHGAEYJGMHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC(=C(C=C3)Cl)NC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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